molecular formula C16H31N3O3S B4498058 1-(ETHANESULFONYL)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE

1-(ETHANESULFONYL)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4498058
M. Wt: 345.5 g/mol
InChI Key: PZZWFUOZMGUVNG-UHFFFAOYSA-N
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Description

1-(ETHANESULFONYL)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethanesulfonyl group and a carboxamide group.

Preparation Methods

The synthesis of 1-(ETHANESULFONYL)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(ETHANESULFONYL)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(ETHANESULFONYL)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: It could be investigated for its pharmacological properties and potential use in drug development.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(ETHANESULFONYL)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they typically include enzymes, receptors, or other proteins that play a role in the compound’s activity.

Comparison with Similar Compounds

1-(ETHANESULFONYL)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-ethylsulfonyl-N-[2-(1-methylpiperidin-4-yl)ethyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3S/c1-3-23(21,22)19-12-7-15(8-13-19)16(20)17-9-4-14-5-10-18(2)11-6-14/h14-15H,3-13H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZWFUOZMGUVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NCCC2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(ETHANESULFONYL)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 3
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1-(ETHANESULFONYL)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 4
1-(ETHANESULFONYL)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 5
1-(ETHANESULFONYL)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
1-(ETHANESULFONYL)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE

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